2-Amino-2-phenylacetamide

Description

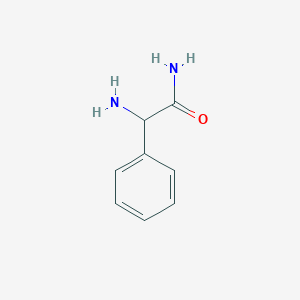

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYRSYYOVDHSPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863871 | |

| Record name | 2-Amino-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-63-0 | |

| Record name | 2-Amino-2-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-amino-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2-phenylacetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-phenylacetamide: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

2-Amino-2-phenylacetamide, a derivative of phenylglycine, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine, an amide group, and a stereogenic center at the α-carbon, makes it a valuable chiral building block for the synthesis of more complex molecules, particularly pharmaceuticals.[1][2] This guide provides an in-depth overview of the fundamental properties, synthesis, and applications of this compound, with a focus on its enantiomeric forms, which often exhibit distinct biological activities.[3]

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4] The presence of both an amino and an amide group allows it to participate in hydrogen bonding, contributing to its solubility in polar solvents like water and alcohols.[2][4] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₀N₂O | [4][5][6] |

| Molecular Weight | 150.18 g/mol | [1][4][5] |

| Melting Point | 130-131 °C (racemic) | [4] |

| 125-129 °C ((R)-enantiomer) | [3][7] | |

| Boiling Point | 322.8 ± 35.0 °C (Predicted) | [4] |

| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in water and alcohol. Sparingly soluble in DMSO (with heating/sonication) and slightly soluble in methanol. | [4] |

| pKa | 15.61 ± 0.50 (Predicted) | [4] |

| Appearance | White to off-white solid | [4] |

Enantioselectivity: The Significance of (R)- and (S)- Isomers

The chirality of this compound is a critical aspect, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[3] The (R)-enantiomer, in particular, is a key intermediate in the synthesis of various pharmaceuticals.[3]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure this compound presents a significant challenge.[1] Various methods have been developed, ranging from classical resolution to modern asymmetric synthesis.

Key Synthetic Strategies

-

Direct Amination: This involves the reaction of phenylacetaldehyde with ammonia, followed by a reduction step.[1]

-

Strecker Synthesis: A classical method for producing α-amino acids and their derivatives, this process involves the reaction of benzaldehyde, ammonia, and cyanide to form an α-amino nitrile intermediate, which is then hydrolyzed.[8]

-

From Acetophenone: The aminolysis of acetophenone can also yield this compound.[4]

Chiral Resolution and Enantioselective Synthesis

Obtaining a single enantiomer with high purity is crucial for pharmaceutical applications.[1] The following diagram illustrates the primary approaches to achieve this.

Caption: Key strategies for obtaining enantiopure this compound.

Experimental Protocol: Diastereomeric Salt Formation

This established method leverages the different physicochemical properties of diastereomeric salts.[1]

Step-by-Step Methodology:

-

Salt Formation: Treat a solution of racemic this compound with a chiral resolving agent, such as L-(+)-tartaric acid, in a suitable solvent mixture (e.g., ethanol/water).[1]

-

Selective Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution.

-

Recrystallization: Perform multiple recrystallization cycles to enhance the enantiomeric purity of the crystallized salt.[1]

-

Liberation of Free Amine: Treat the purified diastereomeric salt with a base to liberate the free enantiomerically enriched this compound.[1]

Chemical Reactivity and Derivatization

The presence of both a primary amine and an amide group makes this compound a versatile substrate for a variety of chemical transformations.

-

Acylation: The amino group can be acylated to form more complex amides.[1]

-

N-Alkylation: The nitrogen atom of the amino group can be alkylated to yield N-alkyl derivatives.[1]

-

Condensation Reactions: It can react with aldehydes or ketones to form imines.[1]

These reactions are fundamental for creating libraries of derivatives for drug discovery programs.[9]

Applications in Pharmaceutical Research and Development

This compound and its derivatives are of considerable interest to the pharmaceutical industry.

-

Building Block for Active Pharmaceutical Ingredients (APIs): It serves as a crucial intermediate in the synthesis of various drugs, including HIV-1 reverse transcriptase inhibitors and certain β-lactam antibiotics.[3][10] The (R)-enantiomer is used in the synthesis of Boceprevir, a hepatitis C virus protease inhibitor.[7][11]

-

Scaffold for Drug Discovery: Its structure is a valuable scaffold for generating new chemical libraries for high-throughput screening.[3] Phenylacetamide derivatives have been investigated for a range of biological activities, including anticancer and antidepressant effects.[9][12]

-

Pharmacophore Modeling: The molecule serves as a key structural motif in computational pharmacophore modeling to design molecules that can interact with specific biological targets.[1]

Safety and Handling

This compound is classified as an irritant.[3][5]

Hazard Statements:

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles.[14]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14]

-

Respiratory Protection: A NIOSH-approved dust mask is recommended when handling the solid form, especially in poorly ventilated areas.[14]

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.[14]

-

Avoid creating dust.[14]

-

Wash hands thoroughly after handling.[14]

-

Ensure an eyewash station and safety shower are readily accessible.[14]

Conclusion

This compound is a fundamentally important chiral molecule with broad utility in organic synthesis and pharmaceutical development. Its versatile chemical reactivity, coupled with the distinct biological profiles of its enantiomers, ensures its continued relevance in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working in these fields.

References

- 1. Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 [smolecule.com]

- 2. CAS 6485-67-2: D-Phenylglycine amide | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. D(-)-Phenylglycinamide CAS#: 6485-67-2 [amp.chemicalbook.com]

- 8. Buy this compound hydrochloride | 51703-58-3 [smolecule.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | 700-63-0 [chemicalbook.com]

- 11. D(-)-Phenylglycinamide | 6485-67-2 [chemicalbook.com]

- 12. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (R)-2-Amino-2-phenylacetamide: A Chiral Building Block in Modern Drug Discovery

Introduction

(R)-2-Amino-2-phenylacetamide, also known as D(-)-phenylglycinamide, is a chiral aminamide of significant interest to researchers, scientists, and professionals in drug development. Its defined stereochemistry and versatile functional groups make it a valuable scaffold and synthetic intermediate in the creation of enantiomerically pure pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its critical role in the development of bioactive molecules. We will delve into the causality behind experimental choices in its synthesis and explore its applications, grounded in authoritative scientific literature.

Core Identification and Structural Elucidation

The foundational step in understanding any chemical entity is its unambiguous identification and the characterization of its three-dimensional structure.

Chemical Identity

(R)-2-Amino-2-phenylacetamide is registered under the CAS Number 6485-67-2 .[1] It is an organic compound featuring a phenyl group and an amino group attached to the alpha-carbon of an acetamide backbone.

Molecular Structure

The molecular formula of (R)-2-Amino-2-phenylacetamide is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol .[1] The key feature of this molecule is the chiral center at the alpha-carbon, which results in two enantiomeric forms: (R) and (S). The (R)-configuration is of primary interest in many pharmaceutical applications due to the stereospecific interactions of drugs with biological targets.

Structure of (R)-2-Amino-2-phenylacetamide

Caption: 2D representation of (R)-2-Amino-2-phenylacetamide highlighting the chiral center (Cα).

Physicochemical Properties

A thorough understanding of the physicochemical properties of (R)-2-Amino-2-phenylacetamide is essential for its handling, formulation, and application in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 6485-67-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Melting Point | 125-129 °C | [1] |

| Boiling Point | 322.8±35.0 °C (Predicted) | [2] |

| Density | ~1.14 g/cm³ (Predicted) | [1] |

| Solubility | High solubility in water. Slightly soluble in DMSO and methanol (with heating). | [1][2] |

| Appearance | White to off-white solid | [2] |

| pKa | 15.61 (Predicted) | [1] |

| Optical Rotation | [α] = -48.5° (c=0.55, EtOH) |

Synthesis of Enantiomerically Pure (R)-2-Amino-2-phenylacetamide

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical development, as different stereoisomers can have vastly different biological activities and toxicological profiles. Several strategies have been developed to obtain (R)-2-Amino-2-phenylacetamide with high enantiomeric purity.

Diastereomeric Salt Resolution: A Classical Approach

One of the most established methods for resolving racemic 2-amino-2-phenylacetamide is through the formation of diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.[1] This method leverages the different physical properties, particularly solubility, of the resulting diastereomers.

Workflow for Diastereomeric Salt Resolution

Caption: Logical workflow of diastereomeric salt resolution.

Experimental Protocol: Diastereomeric Salt Resolution

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent system, such as an ethanol/water mixture (e.g., 3:1 v/v).[1] In a separate vessel, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent system, heating gently if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. The choice of solvent is critical here, as it dictates the solubility difference between the diastereomers.

-

Isolation and Purification: Collect the precipitated crystals by vacuum filtration. To enhance the enantiomeric excess, one or more recrystallization steps from the same solvent system may be performed.[1]

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) dropwise with stirring until the pH is basic (pH > 10). This neutralizes the tartaric acid and liberates the free (R)-2-amino-2-phenylacetamide.

-

Extraction and Isolation: Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

Chemoenzymatic Synthesis: A Green and Efficient Alternative

Chemoenzymatic methods offer a more sustainable and highly selective approach to chiral synthesis. A notable method combines the chemical Strecker synthesis with an enzymatic resolution using a nitrilase.

Chemoenzymatic Synthesis Workflow

References

An In-depth Technical Guide to 2-Amino-2-phenylacetamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Amino-2-phenylacetamide, a significant organic compound in pharmaceutical research and development. We will delve into its fundamental chemical and physical properties, explore detailed synthesis methodologies, and discuss its applications as a crucial building block in the creation of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Core Molecular Attributes

This compound, also known as DL-2-Phenylglycinamide, is an organic compound characterized by a phenyl group and an amino group attached to the alpha carbon of an acetamide structure.[1][2] Its chemical structure makes it a chiral molecule, existing as two distinct enantiomers: (R)-2-Amino-2-phenylacetamide and (S)-2-Amino-2-phenylacetamide. The (R)-enantiomer, in particular, is a valuable chiral intermediate in asymmetric synthesis, especially for pharmaceuticals.[3][4]

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for designing experimental conditions, including solvent selection, reaction temperature, and analytical methods.

| Property | Value | Data Source |

| Molecular Formula | C₈H₁₀N₂O | [1][2][5] |

| Molecular Weight | 150.18 g/mol | [1][2][3][6] |

| IUPAC Name | This compound | [1] |

| CAS Number | 700-63-0 (racemic)[1][2][5], 6485-67-2 ((R)-enantiomer)[3][6] | [1][2][3][5][6] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 130-131 °C | [2] |

| Boiling Point | 322.8±35.0 °C (Predicted) | [2] |

| Solubility | Soluble in water and alcohol solvents. Sparingly soluble in DMSO. | [2] |

| pKa | 15.61±0.50 (Predicted) | [2] |

| XLogP3 | -0.1 | [5] |

| Topological Polar Surface Area | 69.1 Ų | [5] |

Synthesis Methodologies: A Focus on Enantioselectivity

The synthesis of this compound, particularly the enantiomerically pure (R)-form, is a critical process for its application in pharmaceuticals. Various strategies have been developed, ranging from classical resolution to modern biocatalytic methods. The choice of method often depends on the desired scale, purity requirements, and economic viability.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach for obtaining enantiomerically pure compounds. This method leverages the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.

Causality of Experimental Choices:

-

Enzyme Selection: Lipases, such as Candida antarctica Lipase B (CAL-B), are frequently chosen due to their proven efficacy in selectively acylating one enantiomer, leaving the desired enantiomer untouched and in high purity.[3]

-

Solvent System: The use of green solvents like cyclopentyl methyl ether (CPME) minimizes environmental impact while providing a suitable reaction medium.[3]

-

Water Removal: Molecular sieves are employed to remove water generated during the amidation reaction, which is crucial to drive the reaction equilibrium towards product formation.[3]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

This protocol describes a typical lab-scale procedure for the kinetic resolution of racemic this compound using a lipase.

Materials:

-

Racemic this compound

-

Acylating agent (e.g., ethyl acetate)

-

Immobilized Lipase (e.g., Novozym 435 - CAL-B)

-

Anhydrous organic solvent (e.g., cyclopentyl methyl ether)

-

Molecular sieves

-

Buffer solution (for pH adjustment)

-

Acids and bases for workup (e.g., HCl, NaOH)

Procedure:

-

Reaction Setup: In a clean, dry flask, dissolve racemic this compound in the anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the solution. The amount will depend on the specific activity of the enzyme and the scale of the reaction.

-

Acylation: Add the acylating agent to the mixture.

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) and monitor the progress using chiral HPLC.[3] The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for the unreacted enantiomer.

-

Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Workup:

-

Separate the acylated (S)-enantiomer from the unreacted (R)-enantiomer through extraction or chromatography.

-

The unreacted (R)-2-Amino-2-phenylacetamide can be isolated and purified.

-

-

Analysis: Confirm the enantiomeric purity of the final product using chiral HPLC.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the enzymatic kinetic resolution of this compound.

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.

Chiral Building Block in Pharmaceutical Synthesis

The primary application of enantiomerically pure (R)-2-Amino-2-phenylacetamide is as a key intermediate in the synthesis of various pharmaceuticals.[3][4] Its defined stereochemistry is crucial as different enantiomers of a drug can have vastly different pharmacological effects and toxicities.[4] It serves as a precursor for molecules such as:

Scaffold for Novel Drug Discovery

The phenylacetamide moiety is a common feature in compounds with a range of therapeutic applications, including anti-inflammatory and antiviral agents.[8] The structure of this compound provides a versatile scaffold for creating libraries of new chemical entities for screening against various biological targets.[4] The presence of both an amino and an amide group allows for diverse chemical modifications.

Recent research has also explored derivatives of phenylacetamide as potential CB2 receptor inverse agonists for conditions like osteoporosis.[9] While not directly involving this compound, this highlights the therapeutic potential of the broader chemical class.

Research in Biological Systems

In a research context, phenylacetamide derivatives have been studied for their role in microbial signaling, specifically in quorum sensing and biofilm formation in bacteria like Pseudomonas aeruginosa.[10] This suggests that compounds based on this scaffold could be leads for developing anti-virulence strategies.

Safety and Handling

According to GHS hazard classifications, this compound is considered to cause skin and serious eye irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area to avoid inhalation of dust.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a fundamentally important molecule with a significant impact on the pharmaceutical industry. Its molecular weight of 150.18 g/mol and formula C₈H₁₀N₂O belie the complexity and utility of its chiral nature. The development of efficient, enantioselective synthetic routes, particularly those employing biocatalysis, has made the crucial (R)-enantiomer more accessible for the synthesis of life-saving drugs. As research continues, the application of this versatile scaffold in discovering new therapeutic agents is expected to expand, further cementing its role in modern medicinal chemistry.

References

- 1. This compound | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 700-63-0 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10 [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Amino-2-phenylacetamide in Organic Solvents

Introduction

2-Amino-2-phenylacetamide, also known as phenylglycinamide, is a crucial organic compound and a key intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring a primary amine, an amide group, and a phenyl ring, imparts a unique combination of polar and non-polar characteristics that dictate its solubility in different solvent systems.[2] A thorough understanding of its solubility profile is paramount for researchers, scientists, and drug development professionals, as it directly influences critical processes such as reaction kinetics, purification via recrystallization, and the formulation of final drug products.

This technical guide provides a comprehensive analysis of the solubility of this compound. It delves into the underlying physicochemical principles governing its dissolution, summarizes available solubility data, and presents a detailed, field-proven protocol for the experimental determination of solubility.

Physicochemical Principles Governing Solubility

The solubility of a compound is a complex interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" serves as a fundamental guideline. The molecular structure of this compound allows for various interactions:

-

Hydrogen Bonding: The primary amine (-NH2) and amide (-CONH2) groups are capable of acting as both hydrogen bond donors and acceptors.[3] This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).[4][5]

-

Dipole-Dipole Interactions: The polar amide group creates a significant dipole moment, promoting solubility in polar solvents.[6]

-

Van der Waals Forces: The non-polar phenyl ring contributes to solubility in less polar or non-polar solvents through London dispersion forces.

The balance of these forces determines the extent to which this compound will dissolve in a particular organic solvent. Generally, amides exhibit higher boiling points and melting points compared to analogous compounds due to their strong hydrogen bonding capabilities.[6][7]

Caption: Intermolecular forces influencing the solubility of this compound.

Solubility Profile of this compound

While extensive quantitative data for this compound is not compiled in a single source, a qualitative and semi-quantitative profile can be assembled from available literature and by analogy to similar compounds.

| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale & References |

| Polar Protic | Methanol | Slightly Soluble | Capable of strong hydrogen bonding.[4] |

| Ethanol | Soluble | Often used for recrystallization of related compounds.[8] | |

| Polar Aprotic | DMSO | Sparingly Soluble (may require heat/sonication) | Strong hydrogen bond acceptor.[4] |

| Acetone | Expected to be soluble | A common solvent for similar phenylacetamide structures.[8] | |

| Acetonitrile | Expected to be soluble | A polar aprotic solvent often used in purification. | |

| Ester | Ethyl Acetate | Sparingly Soluble | Used in purification, suggesting moderate solubility.[9] |

| Hydrocarbon | Hexanes | Poorly Soluble | Non-polar nature limits interaction with the polar groups.[9] |

Note: The solubility of this compound, like most solids, is expected to increase with temperature.[10]

Experimental Methodology for Solubility Determination

To obtain precise and reliable solubility data, the equilibrium shake-flask method followed by gravimetric or spectroscopic analysis is a robust and widely accepted approach.[8][11] This method ensures that the solution has reached equilibrium, providing a measure of the thermodynamic solubility.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Spectrophotometer (e.g., UV-Vis) or HPLC system

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[12] This step is critical to prevent artificially high results.

-

Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis spectroscopy at its λmax (approximately 254 nm) or HPLC.[4][12] A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Caption: Workflow for the experimental determination of solubility.

Conclusion

The solubility of this compound is a critical parameter governed by its ability to engage in hydrogen bonding and other intermolecular forces. While it exhibits some solubility in polar solvents like alcohols and DMSO, its non-polar phenyl group necessitates a nuanced approach to solvent selection for processes like purification and formulation. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is indispensable for advancing research and development involving this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. chembk.com [chembk.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Spectroscopic Analysis of 2-Amino-2-phenylacetamide: A Technical Guide for Researchers

Introduction

2-Amino-2-phenylacetamide, a derivative of the non-proteinogenic amino acid phenylglycine, serves as a valuable chiral building block in synthetic organic chemistry and is a key structural motif in various pharmaceutical compounds. Its molecular structure, comprising a stereogenic center, a primary amide, a primary amine, and a phenyl ring, presents a rich landscape for spectroscopic characterization. An unambiguous understanding of its structure and purity is paramount for its application in research and drug development, necessitating a thorough analysis using a suite of spectroscopic techniques.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying scientific principles and practical experimental considerations. The protocols and interpretations are presented from the perspective of a seasoned application scientist, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

The structural features of this compound (C₈H₁₀N₂O, Molar Mass: 150.18 g/mol ) dictate its characteristic spectral signature. The presence of aromatic and aliphatic protons in distinct chemical environments gives rise to a well-resolved ¹H NMR spectrum. The nine unique carbon atoms are readily identified by ¹³C NMR spectroscopy. The primary amine and amide functional groups are clearly discernible through their characteristic vibrational modes in the IR spectrum. Finally, mass spectrometry provides confirmation of the molecular weight and offers insights into the molecule's fragmentation pathways under ionization.

Caption: Molecular structure of this compound with key atoms labeled.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.

Experimental Protocol: ¹H NMR

A robust ¹H NMR spectrum of this compound can be obtained using a standard 400 MHz (or higher) spectrometer. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable option due to its ability to dissolve the analyte and to slow down the exchange of the amine and amide protons with water, allowing for their observation.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds ensures full relaxation of the protons between scans.

-

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm, will encompass all expected proton signals.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹H NMR Spectral Data (Predicted)

While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H NMR spectral data for this compound in DMSO-d₆ is presented below based on established chemical shift principles.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.2-7.4 | Multiplet | 5H, Aromatic (C₆H₅) |

| ~ 4.5 | Singlet | 1H, Methine (CH) |

| ~ 7.1 (broad) | Singlet | 2H, Amide (CONH₂) |

| ~ 2.1 (broad) | Singlet | 2H, Amine (NH₂) |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (δ ~ 7.2-7.4 ppm): The five protons of the phenyl group are expected to resonate in the aromatic region as a complex multiplet. The electron-donating nature of the alkyl substituent on the benzene ring will cause slight variations in the chemical shifts of the ortho, meta, and para protons.

-

Methine Proton (δ ~ 4.5 ppm): The single proton on the α-carbon is deshielded by the adjacent phenyl ring, amino group, and amide group, leading to a downfield shift. It is expected to appear as a singlet.

-

Amide Protons (δ ~ 7.1 ppm): The two protons of the primary amide group are expected to appear as a broad singlet. Their chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

-

Amine Protons (δ ~ 2.1 ppm): The two protons of the primary amine group are also expected to appear as a broad singlet. Like the amide protons, their chemical shift is variable.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments.

Experimental Protocol: ¹³C NMR

The ¹³C NMR spectrum is typically acquired on the same spectrometer as the ¹H NMR, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is employed to simplify the spectrum to a series of singlets.

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing: The FID is processed with a line broadening of 1-2 Hz. The spectrum is referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 | Carbonyl (C=O) |

| ~ 140 | Aromatic (C) |

| ~ 128.5 | Aromatic (CH) |

| ~ 128 | Aromatic (CH) |

| ~ 127 | Aromatic (CH) |

| ~ 58 | Methine (CH) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (δ ~ 175 ppm): The carbon of the amide carbonyl group is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ ~ 127-140 ppm): The six carbons of the phenyl ring will give rise to four signals: one for the ipso-carbon (the carbon attached to the rest of the molecule), and three for the ortho, meta, and para carbons.

-

Methine Carbon (δ ~ 58 ppm): The α-carbon, bonded to the phenyl, amino, and amide groups, will resonate in the aliphatic region at a downfield position due to the influence of these electronegative groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FTIR (KBr Pellet)

For a solid sample like this compound, the potassium bromide (KBr) pellet method is a common and effective technique for obtaining a high-quality IR spectrum.

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Methodology:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Characteristic IR Absorption Bands (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amine and amide) |

| 3030 | Medium | Aromatic C-H stretch |

| 2950-2850 | Weak | Aliphatic C-H stretch |

| ~1650 | Strong | C=O stretch (amide I band) |

| ~1600 | Medium | N-H bend (amine) |

| 1600, 1480 | Medium | Aromatic C=C stretch |

Interpretation of the IR Spectrum

-

N-H Stretching (3400-3200 cm⁻¹): A strong, broad absorption in this region is characteristic of the N-H stretching vibrations of both the primary amine and primary amide groups. The broadening is due to hydrogen bonding.

-

C-H Stretching (3030 cm⁻¹ and 2950-2850 cm⁻¹): The aromatic C-H stretches appear at a slightly higher frequency than the aliphatic C-H stretch of the methine group.

-

C=O Stretching (~1650 cm⁻¹): A very strong absorption around 1650 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band).

-

N-H Bending (~1600 cm⁻¹): The N-H bending vibration of the primary amine is expected in this region.

-

Aromatic C=C Stretching (1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For structural elucidation, electron ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation.

Experimental Protocol: Electron Ionization (EI) MS

Methodology:

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

-

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of 70 eV electrons.

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of ions at each mass-to-charge ratio (m/z).

Mass Spectral Data

-

Molecular Ion (M⁺•): m/z = 150

-

Major Fragment Ions (m/z): 106, 79, 28

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of the Mass Spectrum

-

Molecular Ion (m/z 150): The peak at m/z 150 corresponds to the molecular ion (M⁺•), confirming the molecular weight of the compound.

-

Fragment at m/z 106: This prominent peak likely arises from the loss of the acetamide group (-CONH₂) from the molecular ion, resulting in the [C₆H₅CHNH₂]⁺ fragment.

-

Fragment at m/z 79: While the phenyl cation (C₆H₅⁺) has an m/z of 77, the peak at m/z 79 could be due to the tropylium ion (C₇H₇⁺) formed via rearrangement, a common fragmentation pattern for benzyl-containing compounds, with the addition of two hydrogen atoms from another fragment.

-

Fragment at m/z 28: This peak could correspond to the carbonyl group cation radical ([CO]⁺•) or dinitrogen ([N₂]⁺•), though the former is more likely given the structure.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural characterization of this compound. Each technique offers complementary information, allowing for the unambiguous confirmation of the molecule's complex structure. The protocols and interpretations provided in this guide are designed to be a valuable resource for scientists, ensuring the generation of high-quality, reliable data for research and development applications.

The Multifaceted Biological Activities of 2-Amino-2-phenylacetamide Derivatives: A Technical Guide

Abstract

The 2-amino-2-phenylacetamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities exhibited by these derivatives, with a focus on their anticancer, antimicrobial, and anticonvulsant/neuroprotective properties. We will delve into the molecular mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.

Introduction: The this compound Core Scaffold

Phenylacetamide and its derivatives are a class of organic compounds that have garnered significant attention for their wide range of biological activities.[1] The core structure, characterized by a phenyl group and an amide linkage, provides a robust framework that can be readily modified to modulate pharmacokinetic and pharmacodynamic properties.[1] The introduction of an amino group at the alpha-position to the phenyl ring, yielding the this compound scaffold, adds a critical pharmacophoric element, enhancing the potential for diverse biological interactions. This guide will elucidate the therapeutic promise of this scaffold in three key areas: oncology, infectious diseases, and neurology.

Anticancer Activity: Inducing Apoptosis in Malignant Cells

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-468), prostate (PC-12), and promyelocytic leukemia (HL-60).[2][3] The primary mechanism underlying this anticancer activity is the induction of apoptosis, or programmed cell death.

Mechanism of Action: Activating Dual Apoptotic Pathways

Recent studies have revealed that phenylacetamide derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][4] This dual-pronged attack ensures a robust and efficient elimination of cancer cells.

-

Extrinsic Pathway: These compounds have been shown to upregulate the expression of Fas ligand (FasL) RNA.[4] The binding of FasL to its receptor (Fas) on the cancer cell surface initiates a signaling cascade that leads to the activation of initiator caspase-8.[5]

-

Intrinsic Pathway: The derivatives also modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[4] This disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 to form the apoptosome, which activates initiator caspase-9.[6]

-

Execution Pathway: Both caspase-8 and caspase-9 converge to activate the executioner caspase, caspase-3.[4][6] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[7]

Figure 1: Proposed mechanism for apoptosis induction by this compound derivatives.

Structure-Activity Relationship (SAR)

The cytotoxic potency of these derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group (NO2), particularly at the para-position, has been shown to enhance cytotoxic effects.[3][4] For example, a derivative with a p-nitro substituent was found to be the most active compound against the MCF-7 breast cancer cell line in one study.[3]

-

Halogens: Halogen substituents (F, Cl, Br) on the phenyl ring also contribute to potent cytotoxic activity.[4]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative this compound derivatives against various cancer cell lines.

| Derivative | Substitution | Cell Line | IC50 (µM) | Reference |

| 3c | 4-Chlorophenyl | MCF-7 (Breast) | 0.7 ± 0.08 | [2] |

| 3d | 4-Bromophenyl | MCF-7 (Breast) | 0.7 ± 0.4 | [2] |

| 3d | 4-Bromophenyl | MDA-MB-468 (Breast) | 0.6 ± 0.08 | [2] |

| 3d | 4-Bromophenyl | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [2] |

| 2b | 3-Nitrophenyl | PC3 (Prostate) | 52 | [3] |

| 2c | 4-Nitrophenyl | PC3 (Prostate) | 80 | [3] |

| 2c | 4-Nitrophenyl | MCF-7 (Breast) | 100 | [3] |

| Doxorubicin | (Reference Drug) | MDA-MB-468 (Breast) | 0.38 ± 0.07 | [4] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic potential of compounds.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC3) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity

Certain this compound derivatives have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa) species.[8][9]

Mechanism of Action

The antimicrobial mechanisms of this class of compounds are still under investigation but appear to be multifaceted.

-

Membrane Disruption: Some N-phenylacetamide derivatives containing thiazole moieties have been shown to cause the rupture of the bacterial cell membrane, leading to cell death.[10][11]

-

Enzyme Inhibition: Other derivatives have been identified as inhibitors of essential bacterial enzymes. For instance, certain phenylacetamide compounds are potent inhibitors of E. coli ParE, a subunit of topoisomerase IV, which is critical for DNA replication and decatenation.[12]

-

Ergosterol Interaction: For antifungal activity, a proposed mechanism for related compounds involves interaction with ergosterol, a key component of the fungal plasma membrane, leading to membrane disruption.[13]

Data Presentation: Antibacterial Activity

The disc diffusion method is commonly used for preliminary screening of antibacterial activity, with the diameter of the zone of inhibition indicating the potency of the compound.

| Derivative | Amine Substituent | Test Organism | Zone of Inhibition (mm) | Reference |

| 5a | Butylamine | S. aureus ATCC6538p | 16.5 | [9] |

| 5b | Octylamine | S. aureus ATCC6538p | 19.5 | [9] |

| 5c | Piperidine | S. aureus ATCC6538p | 21.5 | [9] |

| 5d | 3-Fluoroaniline | S. aureus ATCC6538p | 23.5 | [9] |

| Tetracycline | (Reference Drug) | S. aureus ATCC6538p | 25.5 | [9] |

Experimental Protocol: Kirby-Bauer Disc Diffusion Method

This protocol outlines the standardized Kirby-Bauer method for assessing antimicrobial susceptibility.

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium from a non-selective agar plate. Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each streaking to ensure confluent growth. Allow the plate to dry for 3-5 minutes.

-

Disc Application: Using sterile forceps, apply paper discs (6 mm diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press each disc to ensure complete contact with the agar. Space the discs sufficiently to prevent overlapping of inhibition zones.

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter using a ruler or caliper.

Figure 2: Standard workflow for the Kirby-Bauer disc diffusion antimicrobial susceptibility test.

Anticonvulsant & Neuroprotective Activity

The this compound scaffold is a key feature of several compounds investigated for their anticonvulsant and neuroprotective effects. This activity is particularly relevant for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.

Mechanism of Action: Inhibition of Slack Potassium Channels

A primary mechanism for the anticonvulsant activity of this class of compounds is the inhibition of sodium-activated potassium channels, specifically the Slack (KCNT1) channel.[14][15]

-

Role of Slack Channels: Slack channels are crucial regulators of neuronal excitability. They contribute to the afterhyperpolarization that follows a burst of action potentials, thereby controlling the firing rate of neurons.[15]

-

Gain-of-Function Mutations: Gain-of-function mutations in the KCNT1 gene, which encodes the Slack channel, lead to channel over-activity. This results in excessive potassium efflux, which paradoxically can lead to neuronal hyperexcitability and severe epileptic encephalopathies like Epilepsy of Infancy with Migrating Focal Seizures (EIMFS).[14]

-

Inhibition by Derivatives: 2-Amino-N-phenylacetamide derivatives, such as the high-throughput screening hit VU0606170, act as inhibitors of the Slack channel.[14] By blocking the excessive channel activity, these compounds can normalize neuronal firing rates, providing an anticonvulsant effect. This targeted inhibition represents a promising therapeutic strategy for KCNT1-related epilepsies.

Figure 3: Anticonvulsant mechanism via inhibition of Slack (KCNT1) potassium channels.

Structure-Activity Relationship (SAR)

SAR studies on 2-amino-N-phenylacetamide inhibitors of Slack channels have revealed a relatively "flat" SAR profile.[14] This indicates that significant structural modifications often lead to a loss of activity, while more subtle changes are tolerated. This suggests that the core scaffold is well-optimized for binding to the channel, and future derivatization efforts should focus on minor modifications to fine-tune properties like solubility and metabolic stability without disrupting the key pharmacophore.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. The derivatives have demonstrated potent and mechanistically distinct activities across the fields of oncology, microbiology, and neurology. Their ability to induce apoptosis in cancer cells, disrupt microbial integrity, and modulate neuronal excitability highlights their significant potential. The experimental protocols and structure-activity relationship data presented in this guide serve as a valuable resource for researchers, providing a solid foundation for the rational design and evaluation of next-generation drugs based on this promising chemical core. Further investigation is warranted to fully elucidate the therapeutic potential and advance these compounds into clinical development.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. ijper.org [ijper.org]

- 6. Targeting apoptotic caspases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irejournals.com [irejournals.com]

- 9. irejournals.com [irejournals.com]

- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors [frontiersin.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Potential of the 2-Amino-2-phenylacetamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chiral molecule 2-Amino-2-phenylacetamide, particularly its (R)-enantiomer known as D-Phenylglycinamide, serves as a cornerstone in modern medicinal chemistry. While not a therapeutic agent in itself, its rigid structure and versatile functional groups make it a privileged scaffold for the synthesis of novel bioactive compounds. This technical guide provides an in-depth analysis of the therapeutic applications stemming from this core structure. We will explore the synthetic strategies to produce this key intermediate with high enantiomeric purity, delve into the pharmacology of its derivatives, and present detailed experimental protocols for their synthesis and evaluation. The primary therapeutic potential of this compound derivatives lies in neurology, particularly as anticonvulsant agents, with emerging evidence in other areas such as antidepressant and anti-osteoporosis applications. This document synthesizes current research to offer a Senior Application Scientist's perspective on leveraging this scaffold for next-generation drug discovery.

The this compound Core: A Privileged Chiral Building Block

This compound (PubChem CID: 12791) is an organic compound featuring a central chiral carbon bonded to a phenyl ring, an amine group, and an acetamide group.[1] The (R)-enantiomer, (R)-2-Amino-2-phenylacetamide (CAS 6485-67-2), is a white to off-white solid that is widely utilized as a key intermediate in the synthesis of numerous pharmaceuticals.[2][3] Its significance lies in its role as a chiral building block, allowing for the construction of enantiomerically pure molecules, which is a critical requirement in drug development as different stereoisomers can have vastly different pharmacological and toxicological profiles.[4]

Notably, this scaffold is a precursor for blockbuster drugs, including HIV-1 reverse transcriptase inhibitors, β-lactam antibiotics, and the Hepatitis C protease inhibitor, Boceprevir.[4][5] Its utility stems from the two reactive functional groups—the primary amine and the amide—which provide handles for extensive chemical modification and the generation of diverse compound libraries.[6]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| CAS Number (Racemic) | 700-63-0[7] |

| CAS Number ((R)-enantiomer) | 6485-67-2[4] |

| Appearance | White to off-white solid[2][7] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols)[2] |

Foundational Synthesis: Achieving Enantiomeric Purity

The primary challenge in synthesizing this compound for pharmaceutical applications is achieving high enantiomeric excess (e.e.) of the desired (R)- or (S)-enantiomer. The presence of the stereocenter at the α-carbon necessitates stereoselective synthetic strategies.[8]

Enzymatic and Dynamic Kinetic Resolution (DKR)

From a process chemistry perspective, enzymatic resolution is a highly efficient and green method for separating racemic mixtures. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer.

Causality: The choice of lipase, such as Candida antarctica Lipase B (CAL-B), is critical. CAL-B selectively catalyzes the acylation or hydrolysis of one enantiomer, leaving the other untouched and allowing for separation.[4] For example, in a racemic mixture of N-acetyl-2-phenylglycine amide, CAL-B will selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer with an enantiomeric excess often exceeding 99%.[8]

To overcome the 50% theoretical yield limit of traditional kinetic resolution, Dynamic Kinetic Resolution (DKR) is employed. DKR integrates a racemization catalyst that continuously converts the unreacted (S)-enantiomer back into the racemic mixture. This allows the enzyme to process the newly formed (R)-enantiomer, theoretically pushing the conversion to the desired enantiomer to 100%.[8]

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a cornerstone of modern organic synthesis.

-

Reductive Amination: The reductive amination of 2-phenyl-2-oxoacetamide using a chiral catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a reducing agent like borane, can achieve high enantioselectivity.[4] The chiral catalyst creates a diastereomeric transition state that favors the formation of one enantiomer over the other.

-

Organocatalysis: Metal-free organocatalytic methods, such as asymmetric Mannich reactions using proline derivatives, offer an alternative route. These catalysts facilitate the addition of nucleophiles to imines to form α-amino carbonyl compounds with high enantioselectivity.[8]

References

- 1. This compound | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6485-67-2: D-Phenylglycine amide | CymitQuimica [cymitquimica.com]

- 3. (2R)-2-Amino-2-phenylacetamide | C8H10N2O | CID 729987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. D(-)-Phenylglycinamide | 6485-67-2 [chemicalbook.com]

- 6. Buy this compound hydrochloride | 51703-58-3 [smolecule.com]

- 7. chembk.com [chembk.com]

- 8. Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 [smolecule.com]

An In-depth Technical Guide to 2-Amino-2-phenylacetamide: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 2-Amino-2-phenylacetamide, a versatile organic compound with significant relevance in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's discovery, synthesis, physicochemical properties, and its burgeoning role as a key building block for novel therapeutic agents.

Introduction: The Emergence of a Privileged Scaffold

This compound, a chiral aminamide, holds a strategic position in medicinal chemistry.[1] Its structure, featuring a phenyl group and an amino group at the alpha-carbon to an acetamide, provides a unique combination of functionalities that have been exploited in the development of a wide array of biologically active molecules.[2] The presence of a stereogenic center is of paramount importance, with the (R)-enantiomer often exhibiting distinct and more potent pharmacological activities compared to its (S)-counterpart, a common theme in modern drug development where stereoisomerism can dictate therapeutic efficacy and safety.[1]

This guide will navigate through the historical context of phenylacetamide derivatives, the detailed synthetic routes to access this compound with a focus on enantioselective methods, its thorough chemical and physical characterization, and an exploration of its applications as a precursor to compounds with potential therapeutic effects, including in the central nervous system and in oncology.

Historical Perspective: A Legacy of Phenylacetamides in Medicine

While the specific discovery timeline of this compound is not prominently documented, the historical significance of the broader phenylacetamide class of compounds provides a crucial context. The journey of synthetic analgesics began in the late 19th century with the accidental discovery of the antipyretic properties of acetanilide (N-phenylacetamide) in 1886. This event marked a pivotal moment in the history of medicine, heralding the era of synthetic drugs derived from the burgeoning coal tar industry.

The early success of acetanilide, however, was marred by its toxicity. This led to the development of safer alternatives, illustrating an early understanding of structure-activity relationships. This historical backdrop of modifying the phenylacetamide core to enhance therapeutic profiles and reduce adverse effects set the stage for the exploration of more complex derivatives like this compound. The introduction of an amino group at the alpha-position opened new avenues for creating diverse chemical libraries and exploring a wider range of biological targets.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline solid.[3] It is soluble in water and alcohol solvents, a property that facilitates its use in various reaction conditions.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [3] |

| Molar Mass | 150.18 g/mol | [3] |

| Melting Point | 130-131 °C | [3] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.61 ± 0.50 | [3] |

Spectroscopic Characterization

The structural integrity of this compound is routinely confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectroscopy provides characteristic signals for the aromatic protons of the phenyl ring, the methine proton at the chiral center, and the protons of the amino and amide groups.[4][5]

-

¹³C NMR spectroscopy reveals distinct peaks for the carbonyl carbon of the amide, the carbons of the phenyl ring, and the chiral alpha-carbon.[4][6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. These include C-H stretching vibrations for the aromatic and aliphatic protons, and strong absorptions corresponding to the C=O stretching of the amide and C-N bending.[7]

Crystallography

X-ray crystallography studies can provide definitive information on the three-dimensional structure of this compound in the solid state.[7] These studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. For the chiral (R)-enantiomer, crystallographic analysis confirms the absolute stereochemistry and provides insights into the molecular conformation, which is essential for computational modeling and understanding its interaction with biological targets.[7]

Synthesis of this compound: A Focus on Enantioselectivity

The synthesis of this compound can be achieved through various methods, with a significant emphasis on strategies that yield the enantiomerically pure forms, particularly the (R)-enantiomer, due to its pharmacological importance.[1]

Racemic Synthesis

A straightforward approach to racemic this compound involves the aminolysis of acetophenone.[3] However, for pharmaceutical applications, the separation of enantiomers or an enantioselective synthesis is imperative.

Enantioselective Synthesis Strategies

The production of single-enantiomer pharmaceuticals is a critical aspect of modern drug development to avoid the potential for off-target effects or reduced efficacy from the unwanted enantiomer.[1]

Biocatalysis offers a green and highly selective method for the synthesis of chiral compounds.[7]

-

Enzymatic Kinetic Resolution : This technique utilizes enzymes, such as lipases (e.g., Candida antarctica Lipase B), that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.[1] For instance, the selective acylation of the (S)-enantiomer leaves the (R)-2-Amino-2-phenylacetamide in high enantiomeric purity.[7]

-

Dynamic Kinetic Resolution (DKR) : This more advanced approach combines a stereoselective enzyme with a racemization catalyst.[7] As the desired enantiomer is selectively transformed, the remaining unwanted enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired product.[7]

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic this compound

Objective: To obtain enantiomerically enriched (R)-2-Amino-2-phenylacetamide from a racemic mixture using a lipase-catalyzed acylation.

Materials:

-

Racemic this compound

-

Candida antarctica Lipase B (CAL-B), immobilized

-

Acylating agent (e.g., ethyl acetate)

-

Organic solvent (e.g., toluene)

-

Buffer solution (pH 7)

-

Standard laboratory glassware and magnetic stirrer

-

HPLC with a chiral column for enantiomeric excess determination

Procedure:

-

Dissolve racemic this compound in the organic solvent in a round-bottom flask.

-

Add the acylating agent to the mixture.

-

Add the immobilized CAL-B to the flask.

-

Stir the reaction mixture at a controlled temperature (e.g., 40°C).

-

Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess of the unreacted amine using chiral HPLC.

-

Once the desired enantiomeric excess is achieved (typically around 50% conversion), stop the reaction by filtering off the immobilized enzyme.

-

Separate the acylated (S)-enantiomer from the unreacted (R)-2-Amino-2-phenylacetamide by extraction or chromatography.

-

Isolate and purify the (R)-2-Amino-2-phenylacetamide.

-

Confirm the purity and enantiomeric excess of the final product using analytical techniques.

Caption: Workflow for Enzymatic Kinetic Resolution.

-

Transition Metal-Catalyzed Asymmetric Hydrogenation : This method involves the reduction of a prochiral enamide precursor using a chiral transition metal catalyst (e.g., rhodium or ruthenium complexes) to produce the desired enantiomer with high selectivity.[7]

-

Chiral Auxiliary-Mediated Synthesis : A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.[1]

Therapeutic Potential and Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of a variety of therapeutic agents. Its derivatives have shown promise in several areas of drug development.

Neuropharmacology

Derivatives of this compound have been investigated for their effects on the central nervous system.[7] Some studies suggest that these compounds may modulate neurotransmitter systems.[7] The phenylacetamide scaffold has been explored for its potential as an antidepressant, with some derivatives showing promising activity in preclinical models.[8] Furthermore, certain phenylacetamides have been identified as blockers of voltage-dependent sodium channels, a mechanism relevant to the treatment of epilepsy and neuropathic pain.[9]

Caption: Potential Mechanism of Phenylacetamide Derivatives on Ion Channels.

Antimicrobial and Anticancer Activity

Research has indicated that derivatives of this compound possess antimicrobial properties against various pathogens.[7] Additionally, the phenylacetamide scaffold has been incorporated into molecules designed as potential anticancer agents, with some derivatives demonstrating cytotoxic effects against cancer cell lines.

Precursor for Heterocyclic Compounds

N-(2-Aminophenyl)-2-phenylacetamide, a derivative of the core molecule, is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinazolinones, benzodiazepines, and benzimidazoles.[10] These heterocyclic systems are well-established pharmacophores present in numerous approved drugs.[10]

Future Directions

The versatility of this compound as a chiral building block ensures its continued importance in drug discovery and development. Future research is likely to focus on:

-

The development of more efficient and sustainable enantioselective synthetic methods.

-

The design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets.

-

A deeper investigation into the mechanisms of action of its biologically active derivatives, particularly in the context of complex diseases.

-

Its application in the synthesis of complex natural products and other bioactive molecules.

Conclusion

This compound has evolved from a simple organic molecule to a cornerstone in the synthesis of complex and biologically active compounds. Its rich chemistry, particularly the ability to control its stereochemistry, has made it an invaluable tool for medicinal chemists. As our understanding of the molecular basis of diseases grows, the strategic use of privileged scaffolds like this compound will undoubtedly continue to fuel the discovery of the next generation of therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C8H10N2O | CID 12791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Phenylacetamide(103-81-1) 13C NMR spectrum [chemicalbook.com]

- 7. Buy (R)-2-Amino-2-phenylacetamide | 6485-67-2 [smolecule.com]

- 8. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

2-Amino-2-phenylacetamide stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-Amino-2-phenylacetamide

Introduction

This compound, a chiral aminamide with the molecular formula C₈H₁₀N₂O, serves as a critical building block in pharmaceutical and asymmetric synthesis.[1][2] Its structural integrity is paramount for the successful synthesis of enantiomerically pure molecules and active pharmaceutical ingredients (APIs).[2][3] The presence of both a primary amine and an amide functional group on a chiral center makes the molecule susceptible to various degradation pathways, necessitating a thorough understanding of its stability profile.